molecular formula C9H6N2O B6267049 2-isocyanato-2-phenylacetonitrile CAS No. 2649057-11-2

2-isocyanato-2-phenylacetonitrile

Cat. No.: B6267049
CAS No.: 2649057-11-2
M. Wt: 158.2
InChI Key:
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Description

2-Isocyanato-2-phenylacetonitrile is an organic compound with the molecular formula C9H6N2O. It is a liquid at room temperature and is known for its reactivity due to the presence of both isocyanate and nitrile functional groups. This compound is used in various chemical reactions and has applications in multiple fields, including polymer chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-isocyanato-2-phenylacetonitrile typically involves the reaction of phenylacetonitrile with phosgene in the presence of a base. The reaction conditions often require low temperatures and an inert atmosphere to prevent side reactions. The general reaction can be represented as:

C6H5CH2CN+COCl2C6H5CH(NCO)CN+HCl\text{C}_6\text{H}_5\text{CH}_2\text{CN} + \text{COCl}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}(\text{NCO})\text{CN} + \text{HCl} C6​H5​CH2​CN+COCl2​→C6​H5​CH(NCO)CN+HCl

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of phosgene, a highly toxic reagent, necessitates stringent safety measures and specialized equipment .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, although these are less common due to the stability of the nitrile group.

    Reduction: Reduction of the nitrile group can lead to the formation of amines.

    Substitution: The isocyanate group is highly reactive and can participate in nucleophilic substitution reactions, forming ureas and carbamates.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Alcohols and amines under mild conditions.

Major Products:

    Oxidation: Phenylacetic acid derivatives.

    Reduction: Phenylacetamines.

    Substitution: Ureas and carbamates.

Scientific Research Applications

2-Isocyanato-2-phenylacetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The reactivity of 2-isocyanato-2-phenylacetonitrile is primarily due to the isocyanate group, which can react with nucleophiles such as amines and alcohols. The nitrile group can also participate in various reactions, although it is generally less reactive.

Comparison with Similar Compounds

    Phenylacetonitrile: Lacks the isocyanate group, making it less reactive in certain types of reactions.

    Benzyl isocyanate: Contains an isocyanate group but lacks the nitrile functionality.

Uniqueness: 2-Isocyanato-2-phenylacetonitrile is unique due to the presence of both isocyanate and nitrile groups, which allows it to participate in a broader range of chemical reactions compared to its analogs .

Properties

CAS No.

2649057-11-2

Molecular Formula

C9H6N2O

Molecular Weight

158.2

Purity

95

Origin of Product

United States

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